molecular formula C4H3Cl2N3 B152017 2,4-Dichloro-6-methyl-1,3,5-triazine CAS No. 1973-04-2

2,4-Dichloro-6-methyl-1,3,5-triazine

Cat. No.: B152017
CAS No.: 1973-04-2
M. Wt: 163.99 g/mol
InChI Key: BFUGAHPTVMZLAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-1,3,5-triazine is an organic compound with the molecular formula C4H3Cl2N3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines . These amines are known to inhibit HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of HIV.

Mode of Action

It is known that the compound interacts with its targets (hiv-1 reverse transcriptase) and inhibits their function . This inhibition prevents the replication of HIV, thereby reducing the viral load in the body.

Biochemical Pathways

The biochemical pathways affected by this compound are related to the replication of HIV. By inhibiting HIV-1 reverse transcriptase, the compound disrupts the viral replication process . This disruption can lead to a decrease in the number of new viruses produced, slowing the progression of the disease.

Pharmacokinetics

The compound’s molecular weight (16399 g/mol ) suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 reverse transcriptase . This inhibition can lead to a decrease in the replication of HIV, potentially slowing the progression of the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment, under -20°C , suggesting that it may be sensitive to heat and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methyl-1,3,5-triazine can be synthesized through the halogenation of 1,3,5-triazine with chlorine. Another method involves the reaction of cyanuric chloride with methylmagnesium bromide . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and technology to maintain consistent quality and output .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized chemicals and pharmaceuticals .

Properties

IUPAC Name

2,4-dichloro-6-methyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGAHPTVMZLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274566
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1973-04-2
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 g, 5.4 mmol) in CH2Cl2 (17 mL) was added MeMgCl (1.8 mL) drop wise and the reaction mixture was stirred at RT for 0.5 h. The reaction mixture was quenched with saturated NH4Cl solution and extracted with EtOAc (2×50 mL). The organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 2,4-dichloro-6-methyl-1,3,5-triazine (0.800 g, 90%) as a solid. The crude material was taken to the next step without further purification.
Quantity
1 g
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1.8 mL
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17 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (20 g, 108 mmol, 1.0 equiv) in THF (8 mL) at −10° C., methylmagnesium bromide (45 ml, 135 mmol, 1.25 equiv) was added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred for 2 h. The mixture was poured onto ice-water and stirred for an additional hour. The product was extracted with ethyl acetate, washed with brine, dried with sodium sulfate, filtered, and concentrated under reduced pressure to afford 14 g of the title compound. The crude product was carried forward in the next step. MS (ES+): m/e 186.1 [M+Na]+.
Quantity
20 g
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45 mL
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8 mL
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solvent
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Synthesis routes and methods III

Procedure details

Methylmagnesium bromide, 3M in ether (Aldrich, St. Louis, Mo.) (10.0 mL, 30 mmol) was added slowly to a white suspension of 2,4,6-trichloro-1,3,5-triazine (Aldrich, St. Louis, Mo.) (3.68 g, 20 mmol) in DCM (25.0 mL, 389 mmol) at 0° C. and the resulting yellow suspension was warmed up to room temperature and stirring was continued until disappearance of starting material (TLC, KMnO4 stain, 3 h). The reaction was carefully quenched with NH4Cl(aq) at 0° C. and then diluted with water and DCM (25.0 mL). The separated organic layer was dried, filtered and concentrated to give 2,4-dichloro-6-methyl-1,3,5-triazine as a yellow solid (2.94 g, 90%) which was used for further reaction without purification. 1H-NMR (CDCl3, 400 MHz) δ 2.74 (s, 3H).
Quantity
0 (± 1) mol
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10 mL
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3.68 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Methylmagnesium bromide (9.00 mL of a 3.0 M solution in Et2O, 27.1 mmol, 1.00 equiv) was added dropwise over 1 h to a cooled (0° C.) solution of cyanuric chloride (5.00 g, 27.1 mmol, 1.00 equiv) in THF (270 mL). The reaction mixture was stirred at room temperature overnight and was then quenched with sat NH4Cl (aq). The aqueous layer was extracted 3 times using ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified using silica gel chromatography (0-40% CH2Cl2/hexanes) to afford 1.5 g (34%) of the title compound. MS (ES+): m/e 164.0 [M+H]+.
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0 (± 1) mol
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5 g
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270 mL
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Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-methyl-1,3,5-triazine
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2,4-Dichloro-6-methyl-1,3,5-triazine
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2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 5
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 6
2,4-Dichloro-6-methyl-1,3,5-triazine

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